molecular formula C7H9N3O2 B2779175 (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclobutane-1-carboxylic acid CAS No. 1932611-26-1

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclobutane-1-carboxylic acid

Cat. No. B2779175
CAS RN: 1932611-26-1
M. Wt: 167.168
InChI Key: YZCXHKIPZZHCGC-CRCLSJGQSA-N
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Description

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclobutane-1-carboxylic acid, commonly known as TCB or TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of mood, cognition, and perception. TCB-2 has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

TCB-2 acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to this receptor, TCB-2 activates downstream signaling pathways, leading to changes in the activity of neurons and neurotransmitter release. The exact mechanism of action of TCB-2 is not fully understood, but it is thought to involve the modulation of glutamate, dopamine, and other neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are complex and depend on several factors, including the dose, route of administration, and individual variability. TCB-2 has been shown to induce changes in behavior, mood, and perception, including altered visual perception, enhanced creativity, and increased sociability. It has also been reported to induce hallucinations, anxiety, and paranoia at higher doses.

Advantages and Limitations for Lab Experiments

TCB-2 has several advantages as a research tool, including its high potency, selectivity, and specificity for the serotonin 5-HT2A receptor. It has also been shown to be stable and easy to handle in laboratory settings. However, TCB-2 has several limitations, including its potential for abuse and the lack of standardized protocols for its use in research.

Future Directions

There are several future directions for the use of TCB-2 in scientific research, including the development of new compounds that target the serotonin 5-HT2A receptor with greater selectivity and efficacy. Additionally, TCB-2 may be used to investigate the role of this receptor in the pathogenesis of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the potential therapeutic applications of TCB-2 and related compounds in the treatment of psychiatric disorders warrant further investigation.

Synthesis Methods

The synthesis of TCB-2 involves several steps, including the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the desired product. The synthesis of TCB-2 is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

TCB-2 has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to modulate the activity of this receptor, leading to changes in behavior, mood, and perception. TCB-2 has also been used to investigate the neurobiological mechanisms underlying psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-2-1-4(5)6-8-3-9-10-6/h3-5H,1-2H2,(H,11,12)(H,8,9,10)/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXHKIPZZHCGC-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid

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